molecular formula C24H21Cl2N5OS B11089019 2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 539809-60-4

2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B11089019
CAS No.: 539809-60-4
M. Wt: 498.4 g/mol
InChI Key: OADKFCWSEWUCPX-UHFFFAOYSA-N
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Description

2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a triazole ring, which is a common motif in many biologically active molecules, and is often explored for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where the triazole ring is reacted with a dichlorophenylamine derivative.

    Attachment of the Sulfanyl Group: This can be done through a thiolation reaction, where a thiol group is introduced to the triazole ring.

    Final Acetamide Formation: The final step involves the reaction of the intermediate with 4-methylphenylacetyl chloride under basic conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of amines or reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted phenyl or triazole derivatives.

Scientific Research Applications

2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. The triazole ring and the dichlorophenyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

539809-60-4

Molecular Formula

C24H21Cl2N5OS

Molecular Weight

498.4 g/mol

IUPAC Name

2-[[5-[(3,4-dichloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H21Cl2N5OS/c1-16-7-9-17(10-8-16)28-23(32)15-33-24-30-29-22(31(24)19-5-3-2-4-6-19)14-27-18-11-12-20(25)21(26)13-18/h2-13,27H,14-15H2,1H3,(H,28,32)

InChI Key

OADKFCWSEWUCPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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